molecular formula C12H17NO B2689208 (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine CAS No. 2248175-03-1

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Cat. No. B2689208
CAS RN: 2248175-03-1
M. Wt: 191.274
InChI Key: JJKKAVCBKWORSR-VIFPVBQESA-N
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Description

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chemical compound with potential applications in scientific research. It is a derivative of coumarin, a natural compound found in many plants.

Mechanism of Action

The mechanism of action of ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.

Advantages and Limitations for Lab Experiments

One advantage of using ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine in lab experiments is its antioxidant and anti-inflammatory properties, which could be useful in the study of diseases such as cancer, Alzheimer's, and Parkinson's. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Finally, it could be useful to investigate the potential synergistic effects of ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine with other compounds, such as other antioxidants or anti-inflammatory agents.
Conclusion
In conclusion, ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chemical compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the study of diseases such as cancer, Alzheimer's, and Parkinson's. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxycoumarin with 2-bromoethanol to form a bromoethyl coumarin. The bromoethyl coumarin is then reacted with lithium aluminum hydride to reduce the bromoethyl group to an ethyl group. The final step involves the reaction of the ethyl coumarin with 1,2-dibromoethane and sodium hydroxide to form ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine.

Scientific Research Applications

((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the study of diseases such as cancer, Alzheimer's, and Parkinson's. In addition, it has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs.

properties

IUPAC Name

(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKKAVCBKWORSR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

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